Product packaging for 4-Cyclohexylbutanal(Cat. No.:CAS No. 1860-41-9)

4-Cyclohexylbutanal

Cat. No.: B3111782
CAS No.: 1860-41-9
M. Wt: 154.25 g/mol
InChI Key: JTENOSOCIALYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Alicyclic Aldehydes in Organic Synthesis

Alicyclic aldehydes represent a significant class of organic compounds characterized by the presence of an aldehyde functional group (-CHO) attached to a saturated or partially saturated carbocyclic ring system lookchem.combritannica.com. Unlike their aromatic counterparts, alicyclic aldehydes feature non-aromatic ring structures, which can range from simple three-membered rings to more complex polycyclic systems lookchem.com. The chemical versatility of the aldehyde group, coupled with the structural diversity and steric influence of the alicyclic ring, makes these compounds invaluable as synthetic intermediates in a broad spectrum of organic transformations lookchem.combritannica.comwikipedia.org.

The reactivity of the aldehyde moiety allows for participation in numerous key reactions, including nucleophilic addition, oxidation to carboxylic acids, reduction to primary alcohols, and various condensation reactions such as the aldol (B89426) reaction britannica.comwikipedia.orgmaqsad.ioksu.edu.sancert.nic.in. These transformations enable the construction of complex molecular architectures, making alicyclic aldehydes crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, fragrances, and natural products lookchem.comresearchgate.net. For instance, simple alicyclic aldehydes like cyclopropanecarbaldehyde serve as starting points for intricate synthetic pathways, while larger or substituted alicyclic aldehydes are often found as motifs within naturally occurring bioactive compounds lookchem.com.

Alicyclic Aldehyde ExampleGeneral StructureKey Reactions InvolvedCommon Applications
CyclopropanecarbaldehydeAldehyde attached to a cyclopropane (B1198618) ringNucleophilic addition, oxidation, reduction, Wittig reactionSynthesis of strained ring systems, intermediates
CyclohexanecarbaldehydeAldehyde attached to a cyclohexane (B81311) ringNucleophilic addition, reduction, oxidation, Grignard reactionsFragrances, pharmaceutical intermediates
2,4-Dimethyl-3-cyclohexenecarboxaldehydeSubstituted cyclohexene (B86901) ring with aldehydeAldol condensation, oxidation, reduction, acetal (B89532) formationFragrances, flavor compounds

Significance of 4-Cyclohexylbutanal as a Synthetic Building Block

This compound, a specific member of the alicyclic aldehyde family, combines the structural features of a cyclohexyl ring with a four-carbon chain terminating in a reactive aldehyde group. This unique combination imparts valuable properties, rendering it a significant synthetic building block in contemporary organic chemistry. The presence of the cyclohexyl moiety introduces lipophilicity and steric bulk, which can be strategically leveraged in the design of molecules for pharmaceutical and material science applications .

As a synthetic intermediate, this compound serves as a direct precursor to its corresponding alcohol, 4-cyclohexylbutan-1-ol (B1346702), through various reduction methods, including catalytic hydrogenation with catalysts like Pd/C or chemical reduction using agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) . The resulting alcohol, 4-cyclohexylbutan-1-ol, has found utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and is also employed in the fragrance and flavor industries due to its balanced hydrophobic and hydrophilic characteristics .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B3111782 4-Cyclohexylbutanal CAS No. 1860-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-9-5-4-8-10-6-2-1-3-7-10/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTENOSOCIALYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 Cyclohexylbutanal and Its Precursors

Established Chemical Syntheses of 4-Cyclohexylbutanal

The synthesis of this compound can be achieved through several established chemical pathways, primarily involving the formation of the carbon skeleton followed by the introduction or modification of the aldehyde functionality.

Catalytic Hydroformylation of Alkenyl Precursors (e.g., 3-cyclohexylpropene)

Hydroformylation, also known as the oxo process, is a significant industrial method for synthesizing aldehydes from alkenes by the addition of carbon monoxide and hydrogen (syngas) across the carbon-carbon double bond wikipedia.org. This process typically employs transition metal catalysts, most commonly rhodium or cobalt complexes wikipedia.org. For the synthesis of this compound, a potential precursor would be 3-cyclohexylpropene.

The general reaction involves treating the alkene with syngas under elevated pressure (typically 10-100 atmospheres) and temperature (40-200 °C) in the presence of a homogeneous catalyst, such as rhodium complexes like RhH(CO)(PPh₃)₃ wikipedia.orgrsc.orgrsc.org. This reaction can lead to both linear and branched aldehydes. In the case of 3-cyclohexylpropene, the desired product, this compound, would be the linear product, while 3-cyclohexyl-2-methylpropanal (B1346256) would be the branched isomer. Research has shown that rhodium catalysts, particularly those supported on nitrogen-doped silica (B1680970), can effectively convert cyclohexene (B86901) derivatives to aldehydes with good yields and selectivity mdpi.com. While specific data for the hydroformylation of 3-cyclohexylpropene are not detailed in the available literature, this methodology represents a direct and atom-economical approach to aldehyde synthesis.

Table 1: General Hydroformylation Conditions for Alkene to Aldehyde Conversion

ParameterDescription
Precursor Alkenes (e.g., 3-cyclohexylpropene)
Reagents Carbon Monoxide (CO), Hydrogen (H₂) (Syngas)
Catalyst Rhodium-based complexes (e.g., RhH(CO)(PPh₃)₃, supported Rh catalysts), Cobalt-based catalysts
Conditions Pressure: 10-100 atm; Temperature: 40-200 °C; Solvent: Various organic solvents or neat.
Product(s) Aldehydes (linear and branched isomers)
Notes Rhodium catalysts generally offer higher selectivity. Specific yields and isomer ratios depend on the alkene substrate and catalyst system.

Alternative Synthetic Routes to the Cyclohexylbutanal Skeleton

Beyond direct hydroformylation, the cyclohexylbutanal skeleton can be constructed through various carbon-carbon bond-forming reactions, often leading to an alcohol precursor that is subsequently oxidized to the aldehyde.

One established route involves the reduction of 4-cyclohexylbutyric acid. This carboxylic acid can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) in ethereal solvents to yield 4-cyclohexylbutan-1-ol (B1346702) prepchem.com. This alcohol then serves as a direct precursor for oxidation to this compound.

Grignard reactions are fundamental for carbon-carbon bond formation. For instance, cyclohexylmagnesium bromide could react with a suitable four-carbon electrophile containing a protected aldehyde or a functional group convertible to an aldehyde, such as a nitrile or an ester. For example, the reaction of cyclohexylmagnesium bromide with a protected 4-halobutanal (e.g., 4-bromobutanal (B1274127) diethyl acetal) followed by deprotection and subsequent oxidation of the resulting alcohol would yield this compound. Alternatively, Grignard reagents can add to nitriles or esters, followed by appropriate transformations to arrive at the aldehyde. These methods build the carbon framework, with the aldehyde functionality introduced in a subsequent step.

Derivatization and Production of this compound from Related Compounds

The conversion of readily available related compounds into this compound typically involves modifying existing functional groups.

Oxidation of Corresponding Alcohols

The most direct route from a precursor to this compound is the oxidation of the corresponding primary alcohol, 4-cyclohexylbutan-1-ol. Several mild oxidizing agents are effective in converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Pyridinium Chlorochromate (PCC): PCC is a widely used reagent for the selective oxidation of primary alcohols to aldehydes. It is typically employed in anhydrous organic solvents such as dichloromethane. The reaction proceeds via the formation of a chromate (B82759) ester intermediate, followed by an elimination process. PCC is favored for its ability to stop the oxidation at the aldehyde stage, preventing further oxidation to the carboxylic acid, especially when water is excluded from the reaction libretexts.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com.

Swern Oxidation: This method utilizes oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and an organic base (e.g., triethylamine) to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. The reaction is performed at low temperatures (typically -78 °C) and is known for its mildness and tolerance of various functional groups wikipedia.orgorganic-chemistry.orgchemistrysteps.comyoutube.com. While effective, it generates malodorous dimethyl sulfide (B99878) as a byproduct organic-chemistry.org.

Dess-Martin Periodinane (DMP): DMP is another mild and selective oxidizing agent that can convert primary alcohols to aldehydes under ambient conditions chemistrysteps.commasterorganicchemistry.comchemistrysteps.com.

Table 2: Oxidation Methods for 4-Cyclohexylbutan-1-ol to this compound

MethodReagentsSolventTemperatureSelectivityNotes
PCC Oxidation Pyridinium Chlorochromate (PCC)Anhydrous Dichloromethane (DCM)AmbientPrimary alcohol → AldehydeMild, avoids over-oxidation; chromium-based.
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (or base)Anhydrous Dichloromethane (DCM)-78 °CPrimary alcohol → Aldehyde; Secondary → KetoneMild, metal-free; produces malodorous byproduct, requires low temps.
DMP Oxidation Dess-Martin Periodinane (DMP)Anhydrous organic solvent (e.g., DCM)AmbientPrimary alcohol → AldehydeMild, selective.

Targeted Functional Group Interconversions

Other functional groups can be converted into the aldehyde moiety of this compound through specific reduction or transformation reactions.

Reduction of Nitriles: 4-Cyclohexylbutyronitrile can be converted to this compound using methods such as the Stephen reduction (using SnCl₂ and HCl) or reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures. These methods are general for converting nitriles to aldehydes [general organic chemistry principles].

Reduction of Esters and Acid Chlorides: Esters of 4-cyclohexylbutyric acid (e.g., methyl or ethyl esters) can be selectively reduced to the aldehyde using DIBAL-H at low temperatures (-78 °C) [general organic chemistry principles]. Alternatively, 4-cyclohexylbutyric acid can be converted to its acid chloride (4-cyclohexylbutyryl chloride), which can then be reduced to the aldehyde via the Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst, such as Pd/BaSO₄) [general organic chemistry principles].

Table 3: Functional Group Interconversions to this compound

MethodPrecursorReagentsConditionsProductNotes
Nitrile Reduction 4-CyclohexylbutyronitrileSnCl₂/HCl (Stephen) or DIBAL-HVaries; low temp for DIBAL-HThis compoundGeneral method; specific data for this nitrile not readily available.
Ester Reduction Alkyl 4-cyclohexylbutanoateDIBAL-HLow temperature (-78 °C)This compoundGeneral method; specific data for this ester not readily available.
Acid Chloride Reduction 4-Cyclohexylbutyryl chlorideH₂, Pd/BaSO₄ (poisoned catalyst)HydrogenationThis compoundGeneral method (Rosenmund reduction); specific data for this acid chloride not readily available.

Emerging and Sustainable Synthesis Approaches

The field of organic synthesis is increasingly focused on developing greener and more sustainable methodologies. For aldehyde synthesis, these approaches include utilizing biocatalysis, flow chemistry, and employing environmentally benign reagents and solvents.

Biocatalysis: Enzymes, such as alcohol dehydrogenases or oxidases, can catalyze the selective oxidation of alcohols to aldehydes under mild, aqueous conditions, offering a sustainable alternative to traditional chemical oxidants [general green chemistry principles, search acs.org].

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and control, potentially leading to more sustainable processes for aldehyde synthesis by optimizing reaction parameters and minimizing waste [general green chemistry principles].

Green Reagents and Solvents: Research into sustainable oxidation methods includes the use of nitrogen dioxide gas, which can oxidize alcohols to carboxylic acids or aldehydes with minimal waste nih.gov, and the light-induced autoxidation of aldehydes in air to produce peracids or carboxylic acids, which can be optimized for greener conditions eurekalert.orgosaka-u.ac.jpsciencedaily.com. The development of new catalytic systems that minimize the use of hazardous materials and maximize atom economy is a continuous area of research in green chemistry for aldehyde synthesis acs.orgpnas.org.

While specific sustainable routes tailored for this compound are not extensively detailed in the provided snippets, the general principles of green chemistry are applicable. These include exploring enzymatic routes for the oxidation of 4-cyclohexylbutan-1-ol or developing more atom-economical methods for constructing the cyclohexylbutanal skeleton from renewable feedstocks.

Compound List:

this compound

3-Cyclohexylpropene

4-Cyclohexylbutan-1-ol

4-Cyclohexylbutyric acid

Cyclohexylmagnesium bromide

4-Bromobutanal diethyl acetal (B89532)

4-Cyclohexylbutyronitrile

Alkyl 4-cyclohexylbutanoate (e.g., methyl or ethyl ester)

4-Cyclohexylbutyryl chloride

3-Cyclohexyl-2-methylpropanal

Chemical Reactivity and Mechanistic Investigations of 4 Cyclohexylbutanal

Reactions of the Aldehyde Functionality

Nucleophilic Addition Reactions at the Carbonyl Center

Wittig and Horner-Wadsworth-Emmons Olefination

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are key methods for converting carbonyl compounds, such as aldehydes, into alkenes. In these reactions, the aldehyde group of 4-Cyclohexylbutanal would react with a phosphonium (B103445) ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE) to form a new carbon-carbon double bond.

The Wittig reaction involves the attack of a nucleophilic carbon atom of a phosphonium ylide on the electrophilic carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide visualizeorgchem.comwikipedia.orgorganic-chemistry.org. The stereochemistry of the resulting alkene depends on the nature of the ylide; stabilized ylides typically favor E-alkenes, while unstabilized ylides often produce Z-alkenes wikipedia.orgorganic-chemistry.org.

The Horner-Wadsworth-Emmons reaction utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic than phosphonium ylides. This reaction also proceeds via intermediates that eliminate a dialkyl phosphate (B84403) byproduct, which is easily removed by aqueous extraction wikipedia.orgconicet.gov.artcichemicals.com. The HWE reaction predominantly yields E-alkenes, with selectivity often tunable by modifying reaction conditions wikipedia.orgconicet.gov.artcichemicals.com. While specific studies detailing the Wittig or HWE reactions of this compound were not found in the provided search results, these general principles of aldehyde olefination apply. The product of such a reaction would be an alkene featuring the cyclohexylbutyl chain. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-cyclohexylpent-1-ene.

Reactivity Involving the Cyclohexyl Moiety

The cyclohexyl ring, being a saturated alicyclic system, possesses distinct reactivity patterns compared to the aldehyde functional group.

Ring Functionalization and Derivatization

Direct functionalization of the saturated cyclohexyl ring in this compound typically involves reactions that target C-H bonds. Free radical halogenation, for instance, could introduce a halogen atom onto the cyclohexyl ring, although selectivity can be an issue. Transition metal-catalyzed reactions, such as C-H activation, are also explored for functionalizing cycloalkane rings nih.gov. While specific studies on the functionalization of the cyclohexyl ring within this compound were not explicitly found, general methods for functionalizing cyclohexane (B81311) derivatives exist, including electrophilic substitution under harsh conditions or radical-mediated processes. For example, studies on related cyclohexyl-containing compounds, like cyclohexyl radicals, indicate potential for C-H bond cleavage and subsequent reactions berkeley.edursc.orgresearchgate.net.

Stereochemical Aspects of Cyclohexyl Ring Interactions

The cyclohexyl ring is known to exist predominantly in a chair conformation, with substituents occupying either axial or equatorial positions libretexts.orgpressbooks.pubcore.ac.uk. The relative stability of these conformers, and thus the stereochemical outcome of reactions occurring at or influenced by the cyclohexyl ring, depends on the nature and position of substituents. For instance, bulky groups prefer the equatorial position to minimize 1,3-diaxial interactions pressbooks.pubcore.ac.uk. While this compound itself has a flexible chain, any reactions occurring on the cyclohexyl ring or at the alpha-carbon to the ring might be influenced by the conformational preferences of the ring, potentially leading to stereoselective outcomes. Studies on cyclohexylmethyl radicals, for example, show that the orientation of the radical center relative to the ring (axial vs. equatorial) impacts their properties and reactivity rsc.org.

Complex Reaction Mechanisms and Pathways

Radical-Mediated Transformations (e.g., radiation-induced formation of related compounds)

Radical-mediated transformations can involve various processes, including those initiated by radiation. Studies on the radiation chemistry of similar systems have provided insights into potential pathways. For example, research on the radiation-induced formation of 3-cyclohexylbutanal in cyclohexane containing crotonaldehyde (B89634) suggests a mechanism involving the addition of a cyclohexyl radical to the crotonaldehyde molecule tandfonline.comupenn.edu. This process, classified as radical or radical cation scavenging, highlights the potential for cyclohexyl radicals to add to unsaturated systems.

In broader terms, radiation, such as gamma rays or X-rays, can induce complex transformations in organic molecules by generating reactive radical species. These species can then undergo various reactions, including hydrogen abstraction, bond cleavage, or addition reactions nd.edursc.orgosti.govnih.gov. For instance, the radiolysis of ethanol (B145695) leads to a variety of products through dehydrogenation and C-C bond rupture, involving radical intermediates rsc.org. While specific studies on the radiation-induced transformations of this compound were not found, the general principles suggest that irradiation could lead to fragmentation, isomerization, or addition reactions involving the cyclohexyl ring or the aldehyde moiety, potentially forming related compounds.

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Cyclohexylbutanal

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the molecular structure of organic compounds. numberanalytics.com For 4-cyclohexylbutanal, NMR provides unambiguous evidence of its carbon skeleton and the specific arrangement of functional groups by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei. numberanalytics.com

High-resolution ¹H and ¹³C NMR spectra provide detailed information about the different chemical environments within the this compound molecule. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while spin-spin coupling in ¹H NMR reveals the connectivity of adjacent protons. oregonstate.edu

The ¹H NMR spectrum is characterized by a highly deshielded signal for the aldehydic proton, which typically appears in the 9-10 ppm region. libretexts.org A signal for a related compound, 2-benzamido-4-cyclohexylbutanal, was observed at 9.64 ppm, which serves as a good reference point. amazonaws.com The protons on the carbon adjacent to the carbonyl group (α-protons) are expected around 2.0-2.5 ppm. libretexts.org The remaining protons of the butyl chain and the cyclohexyl ring appear in the more shielded upfield region, typically between 0.8 and 1.8 ppm. oregonstate.edu

In the ¹³C NMR spectrum, the carbonyl carbon of an aldehyde is highly characteristic and appears far downfield, generally in the range of 190-215 ppm. libretexts.orgoregonstate.edu The carbons of the alkyl chain and the cyclohexyl ring resonate at higher field strengths, consistent with saturated hydrocarbon environments. oregonstate.edu

Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on established chemical shift correlations. oregonstate.educarlroth.com

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
H-1 (-CHO) 9.7 - 9.8 Triplet (t)
H-2 (-CH₂-CHO) 2.4 - 2.5 Quartet (q)
H-3 (-CH₂-CH₂CHO) 1.6 - 1.7 Multiplet (m)
H-4 (-CH₂-Cyclohexyl) 1.2 - 1.3 Multiplet (m)
H-5 (Cyclohexyl CH) 1.1 - 1.2 Multiplet (m)

Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on established chemical shift correlations. oregonstate.edudocbrown.info

Carbon Predicted Chemical Shift (δ, ppm)
C-1 (CHO) 202 - 203
C-2 (CH₂-CHO) 45 - 46
C-3 (CH₂-CH₂CHO) 33 - 34
C-4 (CH₂-Cyclohexyl) 26 - 27
C-5 (Cyclohexyl CH) 37 - 38
C-6 (Cyclohexyl CH₂) 33 - 34

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks connecting the aldehyde proton (H-1) to the H-2 protons, H-2 to H-3, H-3 to H-4, and H-4 to the methine proton (H-5) of the cyclohexyl ring. This would confirm the integrity of the butyl chain and its connection to the ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons, providing a clear map of C-H one-bond connections. columbia.edu Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak linking its ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two or three bonds. sdsu.educolumbia.edu It is particularly powerful for connecting structural fragments. For instance, HMBC would show a correlation from the aldehydic proton (H-1) to the C-2 and C-3 carbons, confirming the position of the aldehyde group. It would also show correlations between the H-4 protons and carbons within the cyclohexyl ring (C-5, C-6), definitively linking the side chain to the ring.

Expected Key 2D NMR Correlations for this compound

Experiment Correlated Nuclei Information Gained
COSY H-1 ↔ H-2; H-2 ↔ H-3; H-3 ↔ H-4; H-4 ↔ H-5 Confirms the spin system of the entire CHO-CH₂-CH₂-CH₂-CH- fragment.
HSQC H-1 ↔ C-1; H-2 ↔ C-2; H-3 ↔ C-3; etc. Assigns each proton signal to its directly bonded carbon atom.

| HMBC | H-1 → C-2, C-3; H-4 → C-5, C-6 | Connects the aldehyde group to the alkyl chain and the alkyl chain to the cyclohexyl ring. |

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.orguvic.ca In this compound, the primary dynamic process of interest is the chair-chair interconversion of the cyclohexane (B81311) ring.

At room temperature, this ring flip is rapid, causing the axial and equatorial protons on each CH₂ group of the ring to be chemically averaged. This results in simplified, broad signals in the ¹H NMR spectrum. libretexts.org By lowering the temperature of the NMR experiment (Variable-Temperature NMR), this process can be slowed down. numberanalytics.com

Below a certain temperature, known as the coalescence temperature, the rate of interconversion becomes slow enough that distinct signals for the axial and equatorial protons can be resolved. uvic.ca Analysis of the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) for the chair-chair interconversion, providing quantitative insight into the molecule's flexibility. numberanalytics.com The major conformer is expected to have the bulky butyl-aldehyde substituent in the more stable equatorial position to minimize steric strain.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.org These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. youtube.com

The IR spectrum of this compound is expected to show strong, characteristic absorptions for the aldehyde group. Saturated aliphatic aldehydes typically exhibit a strong C=O stretching band between 1720 and 1740 cm⁻¹. orgchemboulder.com Another key diagnostic feature is the aldehydic C-H bond, which gives rise to two moderate absorptions, one near 2830-2800 cm⁻¹ and another, often a distinct shoulder, around 2730-2700 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org

The cyclohexyl group and the attached alkyl chain contribute to strong C-H stretching vibrations in the 3000-2850 cm⁻¹ region and a characteristic CH₂ scissoring (bending) vibration around 1450 cm⁻¹. docbrown.info

The Raman spectrum would also detect these groups. While the polar C=O group gives a strong IR signal, the more symmetric C-C bond vibrations within the cyclohexane ring are often more prominent in the Raman spectrum. libretexts.org

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Aldehyde C=O Stretch 1740 - 1720 Strong Moderate
Aldehyde C-H Stretch 2830 - 2800 Moderate Moderate
Aldehyde C-H Stretch 2730 - 2700 Moderate Moderate
Alkyl/Cyclohexyl C-H Stretch 3000 - 2850 Strong Strong
Alkyl/Cyclohexyl CH₂ Bend (Scissor) ~1450 Moderate Moderate

Vibrational spectroscopy can be used to study the conformational equilibrium of molecules, particularly the distribution between different stable geometries (conformers). researchgate.netrsc.org For this compound, the key conformational equilibrium involves the orientation of the substituent on the cyclohexane ring (axial vs. equatorial).

The vibrational frequencies of certain modes, especially the skeletal C-C stretching and CH₂ rocking modes in the fingerprint region (below 1500 cm⁻¹), are sensitive to the molecule's conformation. acs.org The axial and equatorial conformers would have slightly different spectra due to changes in local symmetry and vibrational coupling. While the equatorial conformer is expected to be overwhelmingly dominant at room temperature due to its lower steric energy, it is theoretically possible to detect the presence of the minor axial conformer using sensitive spectroscopic techniques. cdnsciencepub.com

Studies on similar cyclohexyl derivatives have shown that by analyzing the spectra at different temperatures or in different physical states (e.g., liquid vs. solid, or isolated in a low-temperature matrix), changes in the relative populations of conformers can be observed and quantified. rsc.orgacs.org This allows for the determination of the enthalpy difference (ΔH) between the conformers.

Table of Mentioned Chemical Compounds

Compound Name
This compound
4-Cyclohexyl-1-butanol
2-benzamido-4-cyclohexylbutanal

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's structure and molecular weight. numberanalytics.com For this compound, MS is instrumental in confirming its identity through characteristic fragmentation patterns and precise mass measurements.

Fragmentation Pathways and Structural Elucidation

In mass spectrometry, particularly with hard ionization techniques like Electron Ionization (EI), molecules fragment in predictable ways. acdlabs.com The fragmentation pattern of this compound is dictated by its functional group (an aldehyde) and alkyl structure. The molecular ion (M•+), formed by the loss of an electron, is often unstable and undergoes cleavage to form more stable fragment ions. iitd.ac.in

Two primary fragmentation pathways are significant for aldehydes like this compound:

Alpha-Cleavage: This process involves the breaking of a bond adjacent to the carbonyl group (the alpha position). libretexts.org For this compound, this can result in the loss of a hydrogen radical (H•) to form a stable acylium ion at m/z 153, or the loss of the propyl-cyclohexyl radical (•C₃H₆-C₆H₁₁) to produce a fragment at m/z 29 ([CHO]+). The most prominent alpha-cleavage, however, is the loss of the cyclohexyl group, leading to a significant peak.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group). fiveable.me this compound meets this requirement. The rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond. This results in the formation of a neutral alkene (cyclohexene) and a charged enol radical cation with an m/z of 72.

The analysis of these distinct fragments allows for the structural elucidation of the molecule. The presence of these specific ions in a mass spectrum serves as a fingerprint for this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
154[C₁₀H₁₈O]•+Molecular Ion (M•+)
153[C₁₀H₁₇O]+Alpha-cleavage (Loss of H•)
72[C₄H₈O]•+McLafferty Rearrangement
57[C₄H₉]+Cleavage of butyl chain
44[C₂H₄O]•+McLafferty rearrangement fragment acdlabs.com
29[CHO]+Alpha-cleavage (Loss of alkyl radical)

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). units.it This precision allows for the determination of a molecule's elemental formula. youtube.com While nominal mass spectrometry might identify a molecular ion at m/z 154, HRMS can distinguish the exact mass of this compound (C₁₀H₁₈O) from other compounds that have the same nominal mass but different elemental compositions.

The theoretical monoisotopic (exact) mass of this compound is calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

Molecular Formula: C₁₀H₁₈O

Exact Mass Calculation:

10 x Carbon (12.000000) = 120.000000

18 x Hydrogen (1.007825) = 18.14085

1 x Oxygen (15.994915) = 15.994915

Total Exact Mass = 154.135765 Da

By comparing the experimentally measured mass from an HRMS instrument to this theoretical value, analysts can confirm the elemental formula with a high degree of confidence, a crucial step in the definitive identification of the compound. numberanalytics.comthermofisher.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption wavelength is dependent on the types of electronic transitions possible within the molecule.

Analysis of Electronic Transitions in Conjugated Systems

The absorption of UV-Visible radiation in organic molecules is generally associated with functional groups containing valence electrons with low excitation energies, known as chromophores. shu.ac.uk For this compound, the aldehyde's carbonyl group (C=O) acts as the primary chromophore.

Crucially, this compound is a non-conjugated system. It lacks alternating double and single bonds, which are required for extensive delocalization of π-electrons. In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smaller, leading to absorption at longer wavelengths (sometimes in the visible spectrum). libretexts.org

Since this compound is not conjugated, its electronic transitions require higher energy and thus occur at shorter wavelengths in the UV region. The principal transitions for the isolated carbonyl group are:

n → π* Transition: This involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an antibonding π* orbital. These transitions are relatively low in intensity (molar absorptivity ε = 10-100 L mol⁻¹ cm⁻¹) and for simple aldehydes typically occur in the range of 270-300 nm. shu.ac.uk

π → π* Transition: This transition promotes an electron from a bonding π orbital to an antibonding π* orbital. It is much more intense (ε = 1,000-10,000 L mol⁻¹ cm⁻¹) and occurs at a shorter wavelength, typically around 180-190 nm for a simple carbonyl group. shu.ac.uklibretexts.org

n → σ* and σ → σ* Transitions: Saturated parts of the molecule can undergo these transitions, but they require very high energy and absorb at wavelengths below 200 nm, which is often outside the range of standard laboratory spectrophotometers. hnue.edu.vn

The absence of conjugation in this compound means it will not absorb light in the visible region of the spectrum and its UV spectrum will be characterized by the weak n → π* and strong π → π* absorptions of its carbonyl group.

Table 2: Expected Electronic Transitions for this compound

Transition TypeApproximate Wavelength (λmax)Relative Intensity (Molar Absorptivity, ε)Involved Orbitals
n → π~270-300 nmLow (10-100 L mol⁻¹ cm⁻¹)Non-bonding to π antibonding
π → π~180-190 nmHigh (1,000-10,000 L mol⁻¹ cm⁻¹)π bonding to π antibonding
n → σ<200 nmVariableNon-bonding to σ antibonding
σ → σ<200 nmVariableσ bonding to σ antibonding

Chromatographic Separation and Identification Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a volatile compound like this compound, gas chromatography is the method of choice.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography (GC) is a powerful separation technique used for volatile and semi-volatile organic compounds. thermofisher.com A sample containing this compound is vaporized and injected into the instrument, where it is carried by an inert gas (the mobile phase) through a long, thin column. The column's inner surface is coated with a stationary phase. Separation occurs because different compounds in the mixture interact differently with the stationary phase based on factors like boiling point and polarity. This compound will travel through the column at a characteristic rate, and the time it takes to exit the column is its retention time (RT), which can be used for its identification under specific analytical conditions. mdpi.com

GC is highly effective for determining the purity of a this compound sample. The presence of multiple peaks in the resulting chromatogram would indicate impurities.

For unambiguous identification, GC is often coupled with a mass spectrometer in a hyphenated technique known as GC-MS. wikipedia.org As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. thermofisher.com The MS provides a mass spectrum for each component. Therefore, GC-MS provides two layers of identification: the retention time from the GC and the mass spectrum from the MS. core.ac.uk By matching both the retention time and the mass spectrum of a peak in a sample to those of a known reference standard of this compound, a positive identification can be made. This "gold standard" method is essential for analyzing complex mixtures and confirming the identity and purity of the target compound. wikipedia.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used for the separation, identification, and quantification of individual components within a mixture. oxfordindices.com These methods are particularly valuable in the analysis of organic compounds such as this compound, offering high resolution and sensitivity. oxfordindices.comresearchgate.net The fundamental principle involves the distribution of the analyte between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. oxfordindices.com UPLC represents a significant advancement over traditional HPLC, utilizing smaller stationary phase particles (typically less than 2 µm) and higher operating pressures. tsijournals.comyoutube.com This results in markedly improved resolution, shorter analysis times, and increased sensitivity. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used chromatographic method for analyzing a broad array of compounds, including those with lower volatility or thermal instability. oxfordindices.com The separation is based on the differential interactions of the analyte with the stationary and mobile phases. oxfordindices.com By carefully selecting the column and mobile phase composition, specific compounds can be effectively separated from a complex matrix. oxfordindices.com

In the context of compounds structurally related to this compound, HPLC is instrumental. For instance, chiral HPLC has been successfully employed to separate isomers of related compounds, such as 2-benzamido-4-cyclohexylbutanal, using specific chiral stationary phases. amazonaws.com The separation of diastereomers, which possess different physical properties, can often be achieved on standard stationary phases like silica (B1680970) gel. nih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (like C18) and the mobile phase is polar, is one of the most common modes used for the separation of various organic molecules. walshmedicalmedia.comlibretexts.org The efficiency of HPLC makes it a superior method for purity assessment compared to techniques like multiple crystallizations. walshmedicalmedia.com

Detailed Research Findings: Research on related structures demonstrates the capability of HPLC for challenging separations. For example, diastereomeric esters of aliphatic alcohols have been completely separated using HPLC on a silica gel column, highlighting the technique's ability to resolve molecules with subtle structural differences. nih.gov The choice of stationary phase is critical; phenyl, amide, or C8 columns can offer unique selectivity for positional or geometric isomers due to specific spatial interactions. welch-us.com For instance, the separation of α-cyperone, a sesquiterpene, was achieved using a C18 column with a mobile phase of acetonitrile (B52724) and water. researchgate.net Furthermore, HPLC is used to determine crucial physicochemical properties like lipophilicity by measuring retention times on various stationary phases, which can be correlated to a compound's behavior in biological systems. chromatographyonline.compensoft.net

Table 1: Examples of HPLC Analytical Conditions

Analyte/ApplicationColumn (Stationary Phase)Mobile PhaseDetectionReference
Separation of 2-benzamido-4-cyclohexylbutanal isomersCHIRALPAK 1A (AD-H)5% Isopropanol in HexaneNot Specified amazonaws.com
Analysis of α-cyperoneC18Acetonitrile:Water (65:35)PDA at 254 nm researchgate.net
Separation of Diastereomeric 4-octanol (B147376) estersSilica GelNot SpecifiedNot Specified nih.gov
Lipophilicity of Stilbene DerivativesLiChrosorb RP-18Acetonitrile-Water or Methanol-Water (Isocratic)Not Specified pensoft.net
Analysis of Caulis Lonicerae componentsAcclaim Phenyl-1 (3 µm, 4.6 × 150 mm)0.4% Formic acid/Acetonitrile (Gradient)Not Specified thermofisher.com

Ultra-Performance Liquid Chromatography (UPLC)

UPLC technology enhances chromatographic performance by using columns packed with sub-2 µm particles. tsijournals.com This innovation allows for operation at higher linear velocities and pressures (up to 15,000 psi or 1000 bar), leading to a significant increase in resolution, sensitivity, and speed of analysis compared to conventional HPLC. researchgate.nettsijournals.comyoutube.com The reduced particle size leads to sharper and narrower peaks, which improves the detection of trace-level components. youtube.com

The application of UPLC is particularly advantageous for the analysis of complex mixtures, such as those encountered in pharmaceutical, environmental, or natural product analysis. orientjchem.orgmdpi.com UPLC systems are designed with low system dispersion and small delay volumes to handle the fast separations and narrow peaks generated. americanpharmaceuticalreview.com When coupled with mass spectrometry (UPLC-MS), the technique becomes a powerful tool for both the quantification and structural identification of compounds in intricate samples. mdpi.comgoogleapis.comnih.gov

Detailed Research Findings: In practice, UPLC methods are developed by optimizing parameters such as the column chemistry and mobile phase gradient. For example, the analysis of peptides and proteins has been significantly improved by using UPLC with columns like the ACQUITY UPLC BEH C4 or C18. mdpi.com A UPLC-MS method for analyzing dyes in environmental samples utilized an ACQUITY UPLC BEH C18 column with a gradient of ammonium (B1175870) acetate (B1210297) and acetonitrile containing formic acid, demonstrating its high accuracy and precision. nih.gov The enhanced resolution of UPLC is crucial for separating closely related substances, such as impurities or degradation products in a sample matrix. americanpharmaceuticalreview.com The technology's speed and efficiency make it suitable for high-throughput screening and quality control in various industries. americanpharmaceuticalreview.commdpi.com

Table 2: Examples of UPLC Analytical Conditions

Analyte/ApplicationColumn (Stationary Phase)Mobile PhaseDetectionReference
General AnalysisWaters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)Ammonium acetate and Acetonitrile (0.1% Formic acid)Mass Spectrometry (TQD) nih.gov
Analysis of Wheat HMW-GS AllelesACQUITY UPLC Protein BEH C4 (1.7 µm, 2.1 × 100 mm)A: Water + 0.06% TFA, B: Acetonitrile + 0.06% TFA (Gradient)Not Specified mdpi.com
Analysis of Compounds in QiaiNot SpecifiedNot SpecifiedQ-TOF/MS and TQ-MS/MS mdpi.com
General Analysis of a reaction mixtureWaters ACQUITY UPLCNot SpecifiedMass Spectrometry (SQD), Photodiode Array (PDA) googleapis.com

Computational Chemistry and Theoretical Studies of 4 Cyclohexylbutanal

Electronic Structure and Quantum Chemical Characterization

The electronic structure of 4-Cyclohexylbutanal has been a subject of theoretical investigation to understand its stability, reactivity, and spectroscopic properties. These studies utilize sophisticated computational models to describe the distribution of electrons within the molecule and to characterize its chemical nature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of this compound, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By minimizing the total energy of the molecule, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT is utilized to calculate various electronic properties that are crucial for understanding the molecule's reactivity and spectroscopic behavior. These properties include the total energy, dipole moment, and the distribution of electronic charge. The choice of the functional and basis set in DFT calculations is critical for obtaining reliable results that are in good agreement with experimental data.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack on the this compound molecule. For instance, the analysis can help in predicting sites for nucleophilic attack, such as the aldehyde carbon versus the α-position.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. It provides a localized picture of chemical bonding by transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals.

For this compound, NBO analysis can quantify the extent of electron delocalization, also known as hyperconjugation, which contributes to the molecule's stability. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides a detailed understanding of the intramolecular charge transfer and the nature of the chemical bonds within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color-coded scheme.

In the case of this compound, regions of negative electrostatic potential (usually colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. The MEP map provides a clear and intuitive representation of the molecule's reactive sites and is instrumental in understanding its intermolecular interactions.

Reaction Mechanism Elucidation and Energetic Profiles

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions involving this compound. By modeling the reaction pathways and calculating the associated energy changes, theoretical studies can provide a comprehensive understanding of the reaction kinetics and thermodynamics.

Transition State Search and Reaction Coordinate Analysis

The elucidation of a reaction mechanism involves identifying the transition state, which is the highest energy point along the reaction pathway that connects the reactants to the products. Computational methods are employed to search for the geometry of the transition state and to calculate its energy. This information is vital for determining the activation energy of the reaction, which is a key factor in governing the reaction rate.

Reaction coordinate analysis involves mapping the entire energy profile of the reaction as it progresses from reactants to products. This analysis provides a detailed picture of the energy changes that occur during the reaction and can help to identify any intermediate species that may be formed. For reactions involving this compound, this type of analysis can shed light on the step-by-step process of bond breaking and bond formation, providing valuable insights that are often difficult to obtain through experimental means alone.

Kinetic and Thermodynamic Parameters of Reactions Involving this compound

The study of kinetic and thermodynamic parameters through computational methods is crucial for understanding the feasibility, spontaneity, and rate of chemical reactions involving this compound. Density Functional Theory (DFT) is a common method used to calculate these properties.

For a representative reaction, such as the catalytic hydrogenation of this compound to 4-cyclohexylbutan-1-ol (B1346702), computational analysis would determine the energies of the reactant, transition state(s), and product. From these energies, key parameters can be derived. Negative enthalpy of reaction (ΔH) values indicate an exothermic process, while negative Gibbs free energy (ΔG) values suggest a spontaneous reaction. The activation energy (Ea) provides insight into the reaction rate. researchgate.net

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Hydrogenation of this compound This table is illustrative and shows the type of data generated from a computational study. Specific values for this compound require dedicated research.

ParameterSymbolHypothetical ValueUnitImplication
Enthalpy of ReactionΔHreaction-135.5kJ/molExothermic Reaction
Gibbs Free Energy of ReactionΔGreaction-115.8kJ/molSpontaneous Reaction
Entropy of ReactionΔSreaction-45.2J/mol·KIncreased Order
Activation EnergyEa85.3kJ/molReaction Rate Barrier
Enthalpy of ActivationΔH82.1kJ/molEnergy to reach transition state
Gibbs Free Energy of ActivationΔG88.9kJ/molSpontaneity of reaching transition state

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from its rotatable bonds in the butyl chain and the puckering of the cyclohexyl ring, means it can exist in multiple spatial arrangements, or conformations.

Conformational Analysis: This involves identifying the stable conformers and their relative energies. The cyclohexane (B81311) ring typically adopts a low-energy "chair" conformation to minimize steric strain. However, the attachment of the butyl aldehyde chain can lead to various orientations (axial vs. equatorial) and different rotations around the C-C single bonds of the chain. Computational methods like Molecular Mechanics (MM) or DFT can be used to perform a potential energy surface scan to find energy minima corresponding to stable conformers.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the this compound molecule over time. These simulations provide a dynamic picture of its conformational flexibility, showing how it transitions between different shapes at a given temperature and in different environments (e.g., in a vacuum or in a solvent).

Structure-Reactivity and Structure-Selectivity Relationships

Understanding how the specific structure of this compound influences its chemical reactivity and the products it forms is a key area of computational study.

In silico (computer-based) methods can predict the likely outcomes of reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathways. For example, in an oxidation reaction, computational models could predict whether the aldehyde is more likely to be converted to a carboxylic acid or undergo other transformations by comparing the activation energies for competing pathways. These predictions rely on calculating the distribution of electrons, identifying sites susceptible to nucleophilic or electrophilic attack, and modeling the transition states for possible reactions.

QSPR models are statistical tools that correlate a molecule's structural features (descriptors) with its properties, including reactivity. For this compound, relevant descriptors would include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to its ability to donate or accept electrons.

Topological Descriptors: Which describe the connectivity and branching of the atoms.

Geometrical Descriptors: Such as molecular surface area and volume.

A QSPR model could be developed to predict a specific reactivity parameter (like the rate constant for a reaction) based on these computed descriptors for a series of similar aldehydes.

Computational Design of Catalytic Systems for this compound Transformations

Computational chemistry is instrumental in designing new, efficient catalysts for specific chemical transformations, such as the selective hydrogenation or oxidation of this compound. pnnl.govosti.gov The process involves:

Modeling the Active Site: Building a computational model of the catalyst's active site (e.g., a metal surface or a zeolite pore). soton.ac.uk

Simulating Adsorption: Calculating the binding energy and geometry of this compound on the catalyst surface. A strong but not excessive interaction is often desired.

Mapping Reaction Pathways: Using methods like DFT to model the entire reaction mechanism on the catalyst surface. This involves identifying transition states and intermediates.

Screening Catalysts: By comparing the calculated activation energies for a reaction across different catalyst materials (e.g., different metals like Pd, Pt, or Ru), researchers can computationally screen for the most promising candidates before performing experiments. osti.gov

Table 2: Illustrative Data for Computational Catalyst Screening This table presents a hypothetical example of how computational data would be used to compare catalysts for the hydrogenation of this compound.

Catalyst SurfaceAdsorption Energy (kJ/mol)Activation Energy (Ea) (kJ/mol)Predicted Selectivity
Pd(111)-75.365.8High
Pt(111)-88.160.2Moderate (potential side reactions)
Ni(111)-95.678.5Low
Cu(111)-50.492.1Very Low

This in silico approach accelerates the discovery of catalysts with higher activity and selectivity, minimizing the need for extensive and costly laboratory experiments. pnnl.gov

Advanced Applications of 4 Cyclohexylbutanal in Chemical Synthesis and Research

Role as an Intermediate in Fine Chemical Synthesis

4-Cyclohexylbutanal serves as a valuable intermediate in the synthesis of fine chemicals, contributing to the development of complex organic molecules. Its structure, featuring both an aldehyde functional group and a cyclohexyl ring, offers versatile reactivity and desirable physicochemical properties for various synthetic pathways.

Synthesis of Pharmaceutical Precursors and Analogs (e.g., via 4-cyclohexylbutan-1-ol)

The reduction of this compound yields 4-cyclohexylbutan-1-ol (B1346702), a primary alcohol that plays a significant role as an intermediate in pharmaceutical chemistry . This transformation can be achieved through various methods, including reduction with agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in inert solvents, or via catalytic hydrogenation . The resulting 4-cyclohexylbutan-1-ol is utilized in the synthesis of pharmaceutical precursors and analogs, such as piperidine (B6355638) derivatives and hydroxylamine (B1172632) analogs . The presence of the cyclohexyl substituent in these molecules enhances their hydrophobicity, making them valuable for probing structure-activity relationships (SAR) in drug design and for lipophilicity studies . For instance, the benzylation of 4-cyclohexylbutan-1-ol has been employed in the synthesis of hydrocarbon analogs like 4-benzyloxybutylpiperidine, demonstrating its utility in building complex pharmaceutical scaffolds nih.gov.

Table 1: Pharmaceutical Synthesis Applications of this compound Derivatives

Starting Material/IntermediateDerived Compound/IntermediateSynthesis Method (from aldehyde)Role/ApplicationExample Analogs/Precursors Synthesized
This compound4-Cyclohexylbutan-1-olReduction (NaBH₄, LiAlH₄), Catalytic HydrogenationKey intermediate for pharmaceutical precursors; lipophilicity studies; SAR studiesPiperidine derivatives, Hydroxylamine analogs, 4-benzyloxybutylpiperidine

Building Block for Agrochemicals and Specialty Chemicals

While direct extensive literature on this compound's application as a building block in agrochemicals and specialty chemicals is less prevalent than for pharmaceutical intermediates, its structural features suggest potential utility. Aldehydes with alicyclic rings, such as related compounds like 2-benzamido-4-cyclohexylbutanal, have been noted in the context of agrochemical synthesis wisc.edu. Furthermore, the general class of cyclohexene (B86901) and cyclohexane (B81311) derivatives are recognized as versatile precursors for a range of specialty chemicals ontosight.ai. The reactivity of the aldehyde group in this compound allows for diverse chemical transformations, including condensation, oxidation, and reduction reactions, which are fundamental in constructing more complex molecules for various industrial applications, such as polymers, surfactants, and advanced materials groupe-seche.com.

Table 2: Potential Applications in Agrochemicals and Specialty Chemicals

Compound Class/StructurePotential RoleRelevant Chemical Transformations (of aldehydes)General Application Areas
This compoundPotential building block due to aldehyde reactivity and alicyclic structureCondensation, Oxidation, Reduction, AcetylationAgrochemicals, Specialty chemicals (polymers, surfactants, etc.)
Related Cyclohexyl AldehydesUsed in synthesis of agrochemicalsVariousAgrochemicals

Contributions to Fragrance and Flavor Chemistry Research

The chemical structure of this compound and its derivatives has garnered interest in the fragrance and flavor industry due to their potential to impart specific olfactory characteristics.

Investigation as a Raw Material for Odoriferous Compounds

This compound has been identified as a compound relevant to fragrance applications google.com. While detailed olfactory descriptions for this compound itself are not extensively detailed in the provided search results, related compounds like 3-cyclohexylbutanal are described as possessing floral, green, and waxy odor profiles perfumerflavorist.com. This suggests that this compound may also contribute distinct scent notes. Furthermore, aldehydes with alicyclic moieties, such as 4-alkyl cyclohexanepropanal compounds, are recognized for their floral, muguet (lily of the valley), citrus, and minty notes, indicating the broader appeal of such structural motifs in perfumery google.com.

Exploration of Derivatives with Specific Olfactory Properties

Derivatives of this compound, particularly acetals formed through reactions with glycols, have been investigated for their unique fragrant properties. For example, acetals derived from the related 3-cyclohexylbutanal have been reported to possess appealing scent profiles, including tropical fruit (kiwi, mango), spicy, floral, and fruity notes (apricot, peach) perfumerflavorist.com. These transformations highlight the potential to fine-tune olfactory characteristics by modifying the aldehyde functionality. Additionally, related compounds like 4-cyclohexylbutan-2-ol (B1617007) are known to impart a lily of the valley scent, underscoring the value of cyclohexyl-containing structures in creating desirable fragrance notes .

Table 3: Odor Profiles of this compound and Related Fragrance Compounds

Compound/DerivativeOdor ProfileSource/Reference
This compoundRelevant to fragrance applications google.com
3-CyclohexylbutanalFloral, green, waxy perfumerflavorist.com
Acetals of 3-cyclohexylbutanalTropical fruit (kiwi, mango), spicy, floral, fruity (apricot, peach) perfumerflavorist.com
4-Cyclohexylbutan-2-olLily of the valley
4-Alkyl cyclohexanepropanalFloral, muguet, citrus, salicylate, minty google.com

Catalysis and Asymmetric Synthesis

While specific catalytic applications directly involving this compound as a catalyst or ligand are not prominently detailed in the provided search results, the compound's structure positions it as a potential substrate in advanced catalytic processes, particularly in asymmetric synthesis. Modern chemical synthesis, especially for pharmaceuticals and fine chemicals, heavily relies on catalysis to achieve high efficiency, selectivity, and stereocontrol frontiersin.orgbuchler-gmbh.comcas.org. Asymmetric synthesis, which aims to produce specific enantiomers or diastereomers of molecules, is crucial because different stereoisomers often exhibit distinct biological activities buchler-gmbh.com. Aldehydes, including those with alicyclic moieties, are common substrates in various catalytic transformations, such as asymmetric hydrogenation, hydroformylation, and aldol (B89426) reactions, which can lead to chiral alcohols, amines, or other functionalized compounds frontiersin.orglookchem.comjagiellonskiecentruminnowacji.plsioc-journal.cn. The development of enantiomerically enriched compounds derived from or related to this compound would necessitate the application of sophisticated catalytic methodologies to control stereochemistry, thereby expanding their utility in areas requiring precise molecular architecture.

Substrate in Organocatalytic Transformations (e.g., Hydrogenation)

This compound serves as a valuable substrate in enantioselective organocatalytic hydrogenation reactions. This process involves the addition of hydrogen to a molecule using an organic catalyst, often offering an alternative to traditional metal-catalyzed hydrogenation, particularly when avoiding high-pressure hydrogen gas is desirable. Research has demonstrated its utility in reactions designed to produce chiral alcohols with high stereochemical control.

One notable application involves the enantioselective organocatalytic hydrogenation of α,β-unsaturated aldehydes, where this compound derivatives can be synthesized. For instance, the preparation of (S)-3-cyclohexylbutanal has been reported using an imidazolidinone catalyst in conjunction with a Hantzsch dihydropyridine (B1217469) as the hydrogen source. This method activates the alkene towards conjugate reduction. The reaction conditions employed in such syntheses have yielded significant results, as exemplified by the preparation of (S)-3-cyclohexylbutanal from (E)-3-cyclohexylbut-2-enal, achieving a high yield of 91% and an impressive enantiomeric excess (ee) of 96% caltech.edu.

Table 1: Enantioselective Organocatalytic Hydrogenation of a this compound Precursor

Substrate PrecursorCatalyst TypeHydrogen SourceProductYieldEnantiomeric Excess (ee)
(E)-3-cyclohexylbut-2-enalImidazolidinoneHantzsch Dihydropyridine(S)-3-cyclohexylbutanal91%96%

Ligand Precursor in Metal-Catalyzed Reactions

The potential of this compound and its derivatives in the synthesis of ligands for metal-catalyzed reactions has been explored. While direct use of this compound as a ligand precursor is not extensively detailed in the provided search results, related compounds indicate this pathway. For example, 2-benzamido-4-cyclohexylbutanal has been identified as a precursor in the synthesis of tetra-amide ligands, suggesting that modifications of the this compound structure can yield molecules suitable for incorporation into ligand frameworks used in various metal-catalyzed processes wisc.edu. Further research is required to elucidate the specific transformations of this compound itself into functional ligands for homogeneous catalysis.

Material Science and Polymer Precursor Research

In the realm of material science, this compound has been mentioned in the context of fragrance materials and encapsulated systems. Patents related to fragrance compositions describe its inclusion, sometimes within polymer-encapsulated materials, such as those utilizing urea-formaldehyde or melamine-formaldehyde microcapsules google.comgoogle.comgoogle.com. These applications highlight its role as a component in functional materials, particularly for controlled release or scent delivery. However, the available information does not extensively detail its direct use as a monomer or precursor for the synthesis of polymer backbones or novel material structures. The research primarily positions it as an ingredient within a material system rather than a building block for the material itself.

Future Outlook and Emerging Research Frontiers in 4 Cyclohexylbutanal Chemistry

Development of Highly Selective and Efficient Synthetic Methods

The future of 4-Cyclohexylbutanal synthesis lies in the development of methods that are not only high-yielding but also exceptionally selective, minimizing waste and complex purification procedures. Two primary routes to its synthesis—hydroformylation of olefins and oxidation of alcohols—are the focus of intensive research to improve efficiency and selectivity.

Hydroformylation of 3-cyclohexylpropene offers a direct, atom-economical route to this compound. A major challenge is controlling regioselectivity to favor the desired linear aldehyde over the branched isomer, 2-cyclohexyl-3-methylpropanal. Future research will focus on designing advanced catalyst systems, likely involving rhodium or cobalt complexes with tailored phosphine (B1218219) ligands, that can sterically and electronically guide the reaction towards the linear product with near-perfect selectivity.

Another key pathway is the selective oxidation of 4-cyclohexyl-1-butanol. Traditional methods often rely on stoichiometric, chromium-based oxidants, which are hazardous and environmentally detrimental. The frontier of this research involves catalytic methods using molecular oxygen or hydrogen peroxide as the ultimate green oxidants. Development of robust, heterogeneous catalysts (e.g., supported platinum or gold nanoparticles) that can operate under mild conditions without over-oxidizing the aldehyde to the corresponding carboxylic acid is a critical goal.

Table 1: Comparison of Future Synthetic Strategies for this compound
Synthetic RouteKey Research FrontierPotential AdvantagesChallenges to Overcome
Hydroformylation of 3-CyclohexylpropeneLigand design for regioselective catalysts (e.g., Rh, Co)High atom economy; direct conversion from olefinAchieving >99% linearity; catalyst cost and recycling
Catalytic Oxidation of 4-Cyclohexyl-1-butanolDevelopment of heterogeneous catalysts using O₂ or H₂O₂Use of green oxidants; avoids hazardous wastePreventing over-oxidation; catalyst deactivation

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way synthetic routes are designed and optimized. rsc.orgrsc.org Instead of relying solely on empirical trial-and-error, chemists will increasingly use predictive algorithms to accelerate the discovery of optimal reaction conditions for synthesizing this compound. mdpi.comresearchgate.net

ML models can be trained on large datasets of chemical reactions to predict outcomes with remarkable accuracy. rsc.org For the hydroformylation of 3-cyclohexylpropene, an ML model could analyze vast combinations of catalysts, ligands, solvents, pressures, and temperatures to predict the set of conditions that would maximize the yield and selectivity of this compound. This computational screening process can identify promising candidates for laboratory validation, saving significant time and resources. rsc.org Similarly, for alcohol oxidation, AI can help in designing catalysts with optimal electronic and structural properties for selective aldehyde formation. These tools can connect microscopic properties of a catalyst to its macroscopic performance, guiding chemists to create more effective systems. rsc.org

Table 2: Application of AI/ML in the Synthesis of this compound
Input Data for ML ModelPredicted OutputImpact on Synthesis
Reactant structures, catalyst/ligand descriptors, solvent propertiesReaction yield, product selectivity (linear vs. branched)Rapid identification of optimal conditions for hydroformylation
Catalyst composition, temperature, oxidant concentrationConversion rate, selectivity towards aldehyde vs. acidAccelerated development of efficient and selective oxidation catalysts
Spectroscopic data from ongoing reactions (in-situ monitoring)Real-time yield prediction, detection of side productsImproved process control and optimization in manufacturing

Expansion of Biotechnological and Biocatalytic Approaches

Biocatalysis offers a powerful, green alternative to traditional chemical synthesis, utilizing enzymes or whole microorganisms to perform chemical transformations under mild, aqueous conditions. nih.gov The production of fragrance aldehydes, including potentially this compound, is a burgeoning area for biotechnological innovation. mdpi.comrsc.orgelsevierpure.com

A key emerging strategy involves the use of Carboxylic Acid Reductase (CAR) enzymes. nih.gov These enzymes can convert carboxylic acids directly into their corresponding aldehydes in a single, highly selective step. A future biocatalytic route to this compound could therefore start from 4-cyclohexylbutanoic acid, using an engineered CAR enzyme. This approach avoids the use of harsh reducing agents and operates at ambient temperature and neutral pH. mdpi.com

Furthermore, the field of metabolic engineering aims to construct entire biosynthetic pathways within microbial hosts like E. coli or yeast. nih.govnih.gov It is conceivable that a microorganism could be engineered to produce this compound from a simple, renewable feedstock like glucose. This would involve introducing a set of genes encoding enzymes that can build the carbon skeleton and perform the necessary chemical modifications, representing a truly sustainable and potentially cost-effective manufacturing platform. mpg.de

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond improving existing synthetic methods, a significant frontier lies in discovering entirely new ways to use this compound as a chemical building block. Modern synthetic chemistry is unlocking novel reactivity patterns for aldehydes that go far beyond their classical role as electrophiles.

One of the most promising areas is photocatalysis , which uses visible light to drive chemical reactions under extremely mild conditions. rsc.orgresearchgate.net The formyl C-H bond of this compound, typically considered inert, can be activated by a photocatalyst to generate an acyl radical. nih.gov This highly reactive intermediate can then participate in a variety of bond-forming reactions that are otherwise difficult to achieve, allowing for the synthesis of novel ketones, thioesters, and other derivatives. nih.gov

Another area of intense research is the direct C-H functionalization of aldehydes. researchgate.netucm.es New catalytic systems are being developed that can transform the aldehydic C-H bond into a C-C bond without the need for pre-functionalization, offering a more atom-economical approach to building molecular complexity. nih.gov Unprecedented transformations, such as deformylative halogenation , where the entire aldehyde group is replaced by a halogen atom, are also being reported, completely redefining the synthetic possibilities for aldehyde-containing molecules. researchgate.net Finally, aldehydes are being explored as safe and accessible precursors for generating carbenes , versatile intermediates that can be used in a wide range of synthetic applications. nih.gov

Table 3: Emerging Transformations of this compound
Reaction TypeKey PrinciplePotential Product from this compound
Photocatalytic Acyl Radical FormationLight-induced H-atom abstraction from the C-H bondCoupling with alkenes to form complex ketones
Transition-Metal-Free C-H FunctionalizationActivation of the C-H bond to form a new C-C bondReaction with boronic acids to form ketones
Deformylative HalogenationReplacement of the entire -CHO group with a halogen1-Bromo-3-cyclohexylpropane
Carbene GenerationConversion of the aldehyde to a carbene precursorCyclopropanation of olefins

Impact on Sustainable Chemical Manufacturing Processes

The principles of green chemistry are becoming central to the chemical industry, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. adv-bio.comagchemigroup.eu The future manufacturing of this compound will be increasingly evaluated using sustainability metrics such as Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI), which quantify the efficiency and waste generation of a process. wikipedia.orgnih.govmdpi.comwhiterose.ac.uk

The research frontiers discussed in the previous sections will directly contribute to more sustainable manufacturing.

Highly efficient catalysis (Section 7.1) improves yield and reduces the amount of raw material needed per kilogram of product, directly lowering the PMI.

Biocatalysis and metabolic engineering (Section 7.3) enable the use of renewable feedstocks instead of petrochemicals and employ mild, water-based processes, drastically reducing the environmental impact. nyc.phmodernfarmer.com

AI-driven process optimization (Section 7.2) minimizes energy consumption and waste by rapidly identifying the most efficient reaction conditions.

The shift will also involve replacing hazardous solvents with greener alternatives and designing processes that are inherently safer. chemicalbull.com By integrating these advanced chemical and biotechnological methods, the production of this compound can transition from a traditional chemical process to a model of modern, sustainable manufacturing.

Q & A

Basic: What are the key methodologies for synthesizing 4-Cyclohexylbutanal, and how can purity be optimized?

Answer:
Synthesis typically involves cyclohexane derivatives and aldehyde precursors via catalytic hydrogenation or Grignard reactions. For purity optimization:

  • Use gas chromatography (GC) or HPLC to monitor reaction progress and impurities .
  • Employ fractional distillation under inert conditions to isolate the aldehyde group from side products .
  • Validate purity via NMR (¹H/¹³C) and FTIR spectroscopy to confirm functional groups and structural integrity .

Advanced: How can computational chemistry (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

  • Model the molecule’s electronic structure using Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites of nucleophilic attack .
  • Compare theoretical activation energies with experimental kinetic data (e.g., via Arrhenius plots) to validate computational models .
  • Address discrepancies by refining basis sets or incorporating solvent effects in simulations .

Basic: What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

Answer:

  • Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .
  • Monitor aldehyde oxidation via periodic FTIR analysis (peak shifts at ~1720 cm⁻¹ for carbonyl groups) .
  • Tabulate degradation products using LC-MS and correlate with storage parameters (temperature, humidity) .

Advanced: How can contradictory data on this compound’s solubility in polar solvents be resolved?

Answer:

  • Perform systematic solubility trials using standardized solvent systems (e.g., water-ethanol gradients) and document temperature/pH conditions .
  • Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables in datasets .
  • Reconcile results with molecular dynamics simulations to explore solvent-solute interactions at the nanoscale .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Use fume hoods and PPE (nitrile gloves, goggles) due to potential respiratory and dermal irritation .
  • Store under nitrogen atmosphere to prevent oxidation and degradation .
  • Conduct risk assessments using SDS documentation and institutional biosafety guidelines .

Advanced: How can the stereochemical outcomes of this compound derivatives be systematically analyzed?

Answer:

  • Employ chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers .
  • Validate configurations via X-ray crystallography or NOESY NMR experiments .
  • Model steric effects using molecular docking software to predict preferential stereochemical pathways .

Basic: What strategies ensure reproducibility in kinetic studies of this compound reactions?

Answer:

  • Standardize reaction conditions (temperature, solvent purity, catalyst loading) across trials .
  • Use internal standards (e.g., deuterated analogs) in NMR to quantify reaction progress .
  • Document procedural deviations and uncertainties in supplementary datasets .

Advanced: How does the cyclohexyl group influence the electronic properties of this compound compared to linear-chain analogs?

Answer:

  • Compare Hammett substituent constants (σ) for cyclohexyl vs. alkyl groups to assess electron-donating/withdrawing effects .
  • Analyze UV-Vis spectra to correlate conjugation length with absorption maxima shifts .
  • Use cyclic voltammetry to measure redox potentials and infer steric/electronic impacts .

Data Contradiction Analysis: How to address conflicting reports on this compound’s catalytic hydrogenation efficiency?

Answer:

  • Replicate experiments using identical catalysts (e.g., Pd/C, Raney Ni) and hydrogen pressures .
  • Perform post-reaction catalyst characterization (TEM, XPS) to identify deactivation mechanisms .
  • Apply TRIZ contradiction analysis to optimize catalyst selectivity vs. activity trade-offs .

Advanced: What in silico approaches can prioritize this compound derivatives for biological activity screening?

Answer:

  • Use QSAR models to correlate molecular descriptors (logP, polar surface area) with predicted bioactivity .
  • Screen against target proteins (e.g., enzymes) via AutoDock Vina to rank binding affinities .
  • Validate top candidates with in vitro assays (e.g., MIC tests for antimicrobial activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylbutanal
Reactant of Route 2
4-Cyclohexylbutanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.